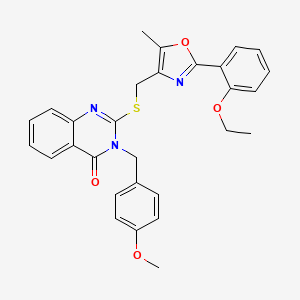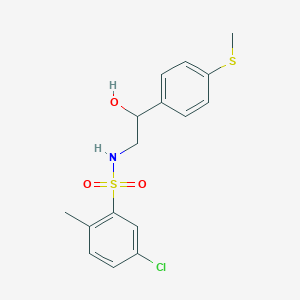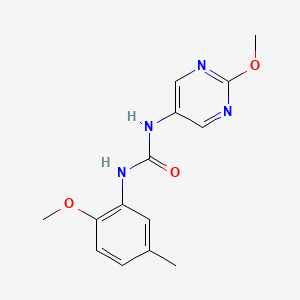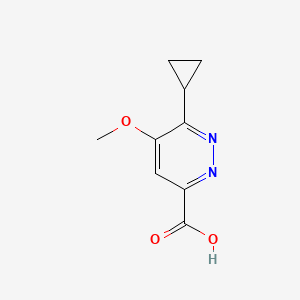
3-(Methylamino)-1,2-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include the reaction conditions and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties could also be included.科学的研究の応用
Synthesis and Chemical Properties
3-(Methylamino)-1,2-dihydroisoquinolin-1-one is involved in the efficient synthesis of complex molecular structures through processes such as C-H activation, nitroalkylation, and intramolecular cyclization. For instance, it has been used in the synthesis of 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones, showcasing its versatility in facilitating diverse chemical transformations (Lin-Chen Yu et al., 2017).
Pharmaceutical Research
In pharmaceutical research, the compound's derivatives have been explored for their potential as inhibitors in therapeutic applications. For example, quinoline-8-carboxamides, related to 3-(Methylamino)-1,2-dihydroisoquinolin-1-one, have been investigated as poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitors, which are critical in drug design for their wide variety of therapeutic activities (A. Lord et al., 2009).
Antifungal and Antibacterial Agents
The structural framework of 3-(Methylamino)-1,2-dihydroisoquinolin-1-one has been utilized in the development of novel compounds with significant antibacterial and antifungal properties. Research has demonstrated the synthesis of novel quinoline carboxamides that exhibit strong activity against pathogens such as Bacillus subtilis, Staphylococcus aureus, and Candida Albicans, indicating its potential in addressing microbial resistance issues (Oussama Moussaoui et al., 2021).
Anion Sensing
Derivatives of 3-(Methylamino)-1,2-dihydroisoquinolin-1-one have been explored for their utility in fluorescent anion sensing, particularly in water. This research avenue highlights the compound's application in developing sensors for detecting anions, a crucial aspect in environmental monitoring and chemical analysis (A. Dorazco‐González et al., 2014).
Mass Spectrometric Studies
The compound has been a subject of interest in mass spectrometric studies, especially in understanding the dissociation pathways of protonated isoquinoline-3-carboxamides. These studies are vital for the development of analytical methods that can be applied in clinical, forensic, and doping control analyses, showcasing the compound's relevance in analytical chemistry (S. Beuck et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(methylamino)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-11-9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWIHFSPKUCLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-1,2-dihydroisoquinolin-1-one | |
CAS RN |
32901-19-2 |
Source


|
| Record name | 3-(methylamino)-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2629834.png)



![N-[4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide](/img/structure/B2629841.png)
![Ethyl 4-[({[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2629842.png)

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2629845.png)
![Ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2629847.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2629852.png)
